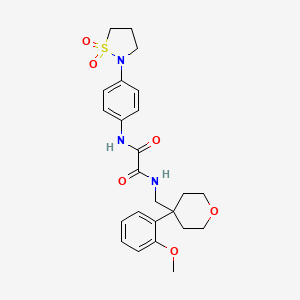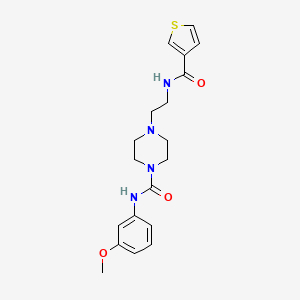![molecular formula C22H17BrF3NO2 B2658791 2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one CAS No. 1024400-40-5](/img/structure/B2658791.png)
2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a bromophenyl group, a trifluoromethoxyphenyl group, and an indolone group. The presence of these groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroscopic techniques such as NMR and IR . The presence of the bromophenyl and trifluoromethoxyphenyl groups would likely be evident in the NMR spectrum .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the functional groups present. For example, the presence of the bromophenyl and trifluoromethoxyphenyl groups could influence the compound’s polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Characterization
The complex chemical structure of 2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one suggests its potential utility in advanced materials synthesis. For instance, in the development of "Willowlike" thermotropic dendrimers, similar bromophenyl compounds have been synthesized and characterized, demonstrating the importance of such structures in creating novel materials with specific physical properties (Percec et al., 1994). Similarly, synthetic applications utilizing aryl radical building blocks for cyclisation onto azoles have been explored, showing the versatility of bromophenyl compounds in constructing tri- and tetra-cyclic heterocycles, which are crucial in pharmaceutical research and development (Allin et al., 2005).
Antipathogenic Activity
Compounds containing bromophenyl moieties, such as thiourea derivatives, have been synthesized and shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Advanced Polymer Research
The study of arynes, including derivatives of bromophenyl, has led to innovative approaches in organic chemistry, such as the generation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzenes. These compounds serve as intermediates in the synthesis of naphthalenes and naphthols, demonstrating the role of bromophenyl compounds in creating novel organic materials (Schlosser & Castagnetti, 2001).
Nanoparticle and Fluorescence Studies
Bromophenyl compounds have been used in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These applications demonstrate the critical role of bromophenyl derivatives in developing materials with specific optical properties, important for electronics and photonics (Fischer et al., 2013).
Antioxidant Activity
Studies on bromophenols from the red algae Vertebrata lanosa have demonstrated potent antioxidant activity, suggesting the potential of bromophenyl derivatives in developing natural antioxidant compounds. This research opens up new avenues for utilizing bromophenyl structures in health and nutrition applications (Olsen et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrF3NO2/c1-13-10-20-18(21(28)11-13)12-19(14-2-4-15(23)5-3-14)27(20)16-6-8-17(9-7-16)29-22(24,25)26/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZVGSJUREYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
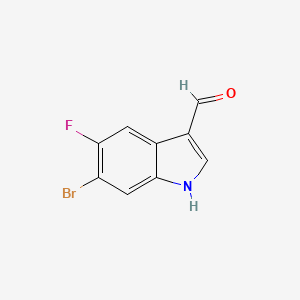

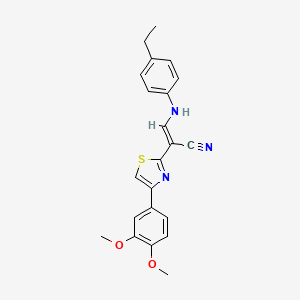

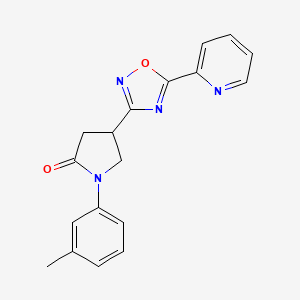

![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2658720.png)
![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)


![4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline](/img/structure/B2658727.png)
